4-Cyclopropoxypicolinaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c11-6-7-5-9(3-4-10-7)12-8-1-2-8/h3-6,8H,1-2H2 |
InChI Key |
CSWBGCGLNUHREC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Cyclopropoxypicolinaldehyde
Retrosynthetic Dissection of 4-Cyclopropoxypicolinaldehyde
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. For this compound, the analysis suggests two primary disconnection points, as illustrated below.
The first key disconnection is at the aldehyde functional group. The formyl group (-CHO) can be retrosynthetically disconnected to a more stable precursor, such as a methyl group, which can later be oxidized to the aldehyde. This is a common strategy known as functional group interconversion (FGI). Alternatively, the aldehyde can be introduced via a formylation reaction on a suitable pyridine (B92270) precursor.
The second major disconnection involves the ether linkage of the cyclopropoxy group. This C-O bond can be broken, leading to a pyridinone or a halopyridine intermediate and a cyclopropyl-containing reagent. This approach simplifies the synthesis to the assembly of two key fragments: a functionalized pyridine ring and the cyclopropoxy moiety.
These disconnections lead to two plausible synthetic routes, which are explored in the following sections. The choice of a specific route would depend on factors such as the availability of starting materials, reaction efficiency, and scalability.
Development of Novel Synthetic Pathways to this compound
The synthesis of this compound can be approached through various novel pathways, focusing on the efficient introduction of the cyclopropoxy group and the formation of the picolinaldehyde core.
Strategies for Cyclopropoxy Moiety Introduction in Picolinaldehyde Frameworks
The introduction of the cyclopropoxy group at the 4-position of the pyridine ring is a critical step. One of the most common methods for forming an ether linkage is the Williamson ether synthesis. This can be adapted for this compound in a few ways:
From 4-Hydroxypyridine (B47283) Derivatives: A suitable 4-hydroxypyridine precursor, such as 2-methyl-4-hydroxypyridine, can be deprotonated with a base to form the corresponding pyridinoxide anion. This anion can then react with a cyclopropyl (B3062369) halide (e.g., cyclopropyl bromide) or a cyclopropyl tosylate to form the desired ether. It's important to note that 4-hydroxypyridine exists in tautomeric equilibrium with 4-pyridone. nih.govwikipedia.orgchemtube3d.com The reaction conditions can be optimized to favor the O-alkylation over N-alkylation.
From 4-Chloropyridine (B1293800) Derivatives: An alternative strategy involves the nucleophilic aromatic substitution of a 4-chloropyridine derivative with cyclopropanol. This reaction is typically carried out in the presence of a strong base, such as sodium hydride, to deprotonate the cyclopropanol. The synthesis of 4-chloropyridine itself can be achieved from pyridine or 4-hydroxypyridine using chlorinating agents like phosphorus oxychloride or phosphorus pentachloride. researchgate.netgoogle.com
A comparison of potential starting materials for the introduction of the cyclopropoxy moiety is presented in the table below.
| Starting Material | Reagent | General Reaction Conditions | Key Considerations |
| 2-Methyl-4-hydroxypyridine | Cyclopropyl bromide, Base (e.g., NaH) | Anhydrous polar aprotic solvent (e.g., DMF, THF) | Potential for N-alkylation as a side reaction. |
| 4-Chloro-2-methylpyridine | Cyclopropanol, Base (e.g., NaH) | High temperature, polar aprotic solvent | 4-Chloropyridine can be unstable and is often used as its hydrochloride salt. researchgate.net |
Formation of the Picolinaldehyde Core in this compound Synthesis
Once the 4-cyclopropoxy pyridine intermediate is synthesized, the next crucial step is the introduction of the aldehyde group at the 2-position. Two primary strategies can be employed for this transformation:
Oxidation of a 2-Methyl Group: If the synthesis starts with a 2-methylpyridine (B31789) derivative, the methyl group can be oxidized to an aldehyde. A variety of oxidizing agents can be used for this purpose, with selenium dioxide (SeO2) being a classic reagent for the oxidation of benzylic and allylic methyl groups to aldehydes. Careful control of reaction conditions is necessary to prevent over-oxidation to the carboxylic acid.
Formylation of the Pyridine Ring: A more direct approach is the formylation of the 4-cyclopropoxypyridine (B15522486) ring at the 2-position. This can be achieved through several methods, including:
Vilsmeier-Haack Reaction: Using a mixture of phosphorus oxychloride and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as an electrophile to formylate the pyridine ring.
Lithiation followed by Formylation: Deprotonation of the 2-position of the pyridine ring with a strong base like n-butyllithium, followed by quenching with a formylating agent such as DMF.
Palladium-Catalyzed Formylation: As discussed in more detail in the next section, a 2-halopyridine derivative can be converted to the corresponding aldehyde using a palladium catalyst and a source of carbon monoxide. acs.orgorganic-chemistry.org
Optimization of Multi-Step Synthesis for this compound
Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, solvent, and concentration of reactants to maximize yield and minimize side products.
Catalyst and Reagent Selection: Choosing the most effective and selective catalysts and reagents for each transformation. For example, in the Williamson ether synthesis, the choice of base and leaving group on the cyclopropyl moiety can significantly impact the reaction outcome.
Purification Methods: Developing efficient purification strategies, such as crystallization or chromatography, to isolate the desired product in high purity at each step.
Telescoping Reactions: In some cases, it may be possible to combine multiple reaction steps into a single pot without isolating the intermediate products, which can save time and resources.
Catalytic Approaches in this compound Synthesis Research
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency.
Transition Metal-Catalyzed Reactions in this compound Synthesis
Transition metal catalysis, particularly with palladium, has become an indispensable tool for the functionalization of heterocyclic compounds like pyridine. nih.govnih.gov In the context of this compound synthesis, palladium-catalyzed reactions are highly relevant for the formation of the picolinaldehyde core.
A prominent example is the palladium-catalyzed formylation of a 2-halopyridine . This reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a source of carbon monoxide. The reaction proceeds through a catalytic cycle involving oxidative addition, CO insertion, and reductive elimination.
| Reaction Component | Example | Role in Catalytic Cycle |
| Palladium Catalyst | Pd(OAc)2, Pd(PPh3)4 | The active catalytic species that facilitates the reaction. |
| Ligand | Triphenylphosphine (PPh3) | Stabilizes the palladium center and influences its reactivity and selectivity. |
| Halopyridine Substrate | 2-Bromo-4-cyclopropoxypyridine | The starting material that undergoes oxidative addition to the palladium catalyst. |
| Carbon Monoxide Source | CO gas, Formic acid organic-chemistry.org | Provides the carbonyl group for the aldehyde. |
| Reducing Agent | H2, silanes | Required to reduce the acyl-palladium intermediate to the aldehyde. |
The use of formic acid as a convenient and environmentally friendly source of carbon monoxide has been reported for the palladium-catalyzed formylation of aryl iodides, a method that could potentially be adapted for the synthesis of this compound. organic-chemistry.org This approach avoids the need to handle toxic carbon monoxide gas directly.
Organocatalytic Strategies for this compound Formation
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecules. nih.gov While specific documented organocatalytic routes for the direct synthesis of this compound are not prevalent in public literature, the principles of organocatalysis can be applied to key transformations required for its assembly. These strategies often rely on the formation of reactive intermediates, such as enamines or iminiums, from the reaction of a substrate with a chiral secondary amine catalyst, like proline or its derivatives. mdpi.com
Key organocatalytic transformations that could be hypothetically applied include:
Asymmetric functionalization of the pyridine core: Chiral organocatalysts could be employed to introduce substituents onto a pre-formed pyridine ring with high enantioselectivity.
Formation of the aldehyde group: Organocatalytic oxidation methods could convert a hydroxymethyl group at the 2-position of the pyridine ring to the required aldehyde.
Cascade Reactions: Complex molecular architectures can be accessed from simple starting materials through organocatalytic cascade reactions. mdpi.com These multi-step sequences, occurring in a single pot, could streamline the synthesis of substituted picolinaldehydes by forming multiple bonds in a controlled manner. For instance, a cascade reaction could potentially be designed to construct the substituted pyridine ring itself.
The choice of organocatalyst is crucial and often tailored to the specific reaction. nih.gov Catalysts based on natural products, such as cinchona alkaloids, have been used for various asymmetric transformations, including Michael additions, which could be relevant for building the substituted pyridine skeleton. nih.gov
Biocatalysis in the Production of this compound and its Precursors
Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations with high selectivity and efficiency under mild conditions. researchgate.net This approach is increasingly recognized as a cornerstone of green chemistry and offers significant potential for the synthesis of complex molecules like this compound and its precursors. mdpi.com The use of enzymes can lead to products that are difficult to access through traditional chemical synthesis. mdpi.com
Potential biocatalytic applications in the synthesis of this compound include:
Enzymatic Cyclopropanation: A key structural feature of the target molecule is the cyclopropyl group. Engineered hemoproteins, such as myoglobin (B1173299) and cytochrome P450 variants, have been developed to catalyze the stereoselective cyclopropanation of olefins. nih.gov This biocatalytic method could be employed to construct the cyclopropane (B1198618) ring with high enantiomeric excess, a critical aspect for pharmaceutical intermediates. nih.gov
Oxidation of Precursors: Enzymes from the oxidoreductase class, such as alcohol dehydrogenases or oxidases, are highly effective for the selective oxidation of alcohols to aldehydes. researchgate.net A suitable enzyme could convert a 4-cyclopropoxypyridin-2-yl)methanol precursor into this compound under aqueous, ambient conditions, avoiding the use of harsh, stoichiometric chemical oxidants.
Enzymatic Cascade Reactions: Multiple enzymatic reactions can be combined in a "one-pot" synthesis to improve efficiency. mdpi.com For example, a cascade could involve an initial enzymatic reaction to form a precursor, followed by a second enzymatic step, such as an oxidation, to yield the final product. scispace.com The development of multifunctional biocatalysts that can catalyze several distinct reaction steps further simplifies the synthetic process. nih.gov
Sustainable Synthesis: Green Chemistry Principles Applied to this compound Production
The production of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and enhance process efficiency. nih.gov These principles provide a framework for designing safer, more sustainable chemical processes. nih.gov
A central concept in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.comjocpr.com Reactions with high atom economy, such as addition or rearrangement reactions, are preferred as they generate minimal waste. jk-sci.com For instance, a hypothetical synthesis of this compound via a Diels-Alder reaction to form the pyridine ring would exhibit 100% atom economy in that specific step. nih.gov The calculation for atom economy is:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com
Applying green chemistry principles to the synthesis of this compound involves several key considerations:
Catalysis: The use of catalytic reagents (such as organocatalysts and enzymes) is superior to stoichiometric reagents because they are used in small amounts and can be recycled and reused, reducing waste. jk-sci.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with biocatalysis, significantly reduces the energy consumption of the process. nih.gov
Use of Renewable Feedstocks: While the direct synthesis of this compound from renewable sources is a long-term goal, using precursors derived from biomass, such as glycerin, can improve the sustainability profile. researchgate.net
Design for Degradation: Designing the molecule and any associated byproducts to be biodegradable and non-toxic minimizes their environmental persistence. nih.gov
Elucidation of Reaction Mechanisms Pertaining to 4 Cyclopropoxypicolinaldehyde
Mechanistic Studies of Key Transformation Steps in 4-Cyclopropoxypicolinaldehyde Synthesis
Currently, there is a notable absence of publicly available scientific literature detailing the specific mechanistic studies of key transformation steps in the synthesis of this compound. While general synthetic routes for related pyridine (B92270) aldehydes are known, specific investigations into the kinetics and mechanisms for this particular compound are not documented in accessible research.
Determination of Rate-Limiting Steps and Transition States
Detailed experimental or computational studies to determine the rate-limiting steps and transition states specifically for the synthesis of this compound have not been reported in the scientific literature. The identification of such parameters is crucial for optimizing reaction conditions and maximizing yield, but this information is not available for this compound.
Characterization of Reactive Intermediates in this compound Pathways
The characterization of reactive intermediates is a key aspect of understanding reaction pathways. However, no studies have been published that identify or characterize any reactive intermediates formed during the synthesis of this compound.
Investigation of Electron Transfer and Bond Reorganization in this compound Reactions
There is no available research on the investigation of electron transfer and bond reorganization processes specifically in reactions involving this compound. Such studies are fundamental to a deep understanding of the reaction mechanism at a molecular level.
Computational Chemistry Approaches to this compound Reaction Mechanisms
A search of academic and research databases reveals no computational chemistry studies focused on the reaction mechanisms of this compound. rsc.orgescholarship.orgpurdue.edu While computational methods are powerful tools for elucidating reaction pathways, they have not yet been applied to this specific compound according to available records. rsc.orgescholarship.orgpurdue.edu
Due to the lack of specific research on this compound, a data table on its reaction mechanisms cannot be generated.
Advanced Spectroscopic and Analytical Techniques for 4 Cyclopropoxypicolinaldehyde Structural Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 4-Cyclopropoxypicolinaldehyde
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide initial, crucial information regarding the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the cyclopropoxy group. The aldehyde proton would appear as a singlet in the downfield region (around 9.9-10.2 ppm). The three protons on the substituted pyridine ring would exhibit chemical shifts and coupling patterns characteristic of their positions relative to the nitrogen atom and the two substituents. The cyclopropoxy group protons would be found in the upfield region, with the methine proton (CH-O) appearing at a higher chemical shift than the methylene (B1212753) (CH₂) protons due to the deshielding effect of the adjacent oxygen atom.
The ¹³C NMR spectrum provides complementary data, showing signals for the aldehyde carbonyl carbon, the five distinct carbons of the pyridine ring, and the two types of carbons in the cyclopropyl (B3062369) ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and quaternary carbons.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.95 (s, 1H) | 192.5 |
| Pyridine C2 | - | 151.0 |
| Pyridine H3 | 7.20 (d, 1H) | 112.0 |
| Pyridine C4 | - | 166.0 |
| Pyridine H5 | 6.90 (dd, 1H) | 110.5 |
| Pyridine H6 | 8.60 (d, 1H) | 152.5 |
| Cyclopropoxy CH | 4.10 (m, 1H) | 62.0 |
| Cyclopropoxy CH₂ | 0.90 (m, 4H) | 8.5 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions. s=singlet, d=doublet, dd=doublet of doublets, m=multiplet.
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for definitively assigning these signals and establishing the connectivity between atoms. organicchemistrydata.org
COSY (Correlation Spectroscopy): This proton-proton correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would reveal correlations between the adjacent aromatic protons (H5 and H6) on the pyridine ring. It would also show the intricate coupling network within the cyclopropyl ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). researchgate.net It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~9.95 ppm would correlate to the carbon signal at ~192.5 ppm, confirming the aldehyde group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for piecing together the molecular structure across quaternary carbons and heteroatoms. researchgate.net Key HMBC correlations for confirming the structure of this compound would include:
The aldehyde proton (H7) to the pyridine ring carbons C2 and C3.
The cyclopropoxy methine proton (H8) to the pyridine carbon C4.
The pyridine proton H3 to carbons C2, C4, and C5.
The pyridine proton H5 to carbons C3, C4, and C6.
Expected 2D NMR Correlations for this compound
| Technique | Key Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H5 ↔ H6 | Confirms adjacency of protons on the pyridine ring. |
| H8 ↔ H9/H9' | Shows coupling within the cyclopropyl group. | |
| HSQC | H3 ↔ C3; H5 ↔ C5; H6 ↔ C6 | Assigns pyridine ring carbons. |
| H7 ↔ C7 | Assigns aldehyde carbon. | |
| H8 ↔ C8; H9/H9' ↔ C9 | Assigns cyclopropoxy carbons. | |
| HMBC | H7 ↔ C2, C3 | Connects aldehyde group to the pyridine ring at C2. |
| H8 ↔ C4 | Connects the cyclopropoxy group to the pyridine ring at C4. |
Beyond the standard 2D experiments, more advanced pulse sequences can be employed to probe finer structural details. For example, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can identify protons that are close in space, even if they are not directly connected through bonds. A NOESY experiment could show a correlation between the cyclopropoxy protons (H8, H9) and the pyridine protons (H3, H5), providing definitive proof of the ether linkage's orientation relative to the ring.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis of this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. nih.gov
For this compound (C₉H₉NO₂), high-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the unambiguous determination of its elemental formula. The expected monoisotopic mass is 163.0633.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like this compound. The presence of the basic pyridine nitrogen atom allows for easy protonation in the ESI source, leading to the formation of a prominent protonated molecule, [M+H]⁺, with an expected m/z of approximately 164.0711. This method typically imparts minimal excess energy, meaning the molecular ion is often observed with little to no fragmentation in the initial mass spectrum.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion ([M+H]⁺) and subjecting it to fragmentation, often through collision-induced dissociation (CID). youtube.com The resulting fragment ions provide a roadmap of the molecule's structure. youtube.com The fragmentation pattern is predictable and serves as a fingerprint for the compound's identity. youtube.com
Predicted MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
|---|---|---|---|
| 164.07 | 136.04 | 28.03 | Loss of ethylene (B1197577) (C₂H₄) from the cyclopropyl ring |
| 164.07 | 135.06 | 29.01 | Loss of the aldehyde group (CHO) |
| 164.07 | 122.06 | 42.01 | Loss of ketene (B1206846) (C₂H₂O) from cyclopropyl-ether moiety |
| 164.07 | 106.04 | 58.03 | Loss of cyclopropene (B1174273) and water |
This fragmentation data allows for the systematic confirmation of each structural component—the aldehyde, the pyridine ring, and the cyclopropoxy ether linkage.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in a Raman experiment occurs at specific frequencies corresponding to the vibrations of functional groups within the molecule, providing a unique "fingerprint."
The IR spectrum of this compound would be dominated by strong absorptions corresponding to the carbonyl (C=O) stretch of the aldehyde and the C-O-C stretch of the ether. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyridine ring.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aldehyde C-H | Stretch | ~2820 and ~2720 | Weak to Medium |
| Aldehyde C=O | Stretch | ~1705 | Strong |
| Aromatic C-H | Stretch | ~3050 | Medium |
| Pyridine C=C, C=N | Ring Stretch | ~1600, ~1570, ~1470 | Medium to Strong |
| Cyclopropyl C-H | Stretch | ~3100 | Medium |
The presence and position of these characteristic bands provide rapid and reliable confirmation of the key functional groups required by the structure of this compound.
X-ray Crystallography for Single Crystal Structure Determination of this compound or its Derivatives
X-ray crystallography stands as the gold standard for unequivocally determining the atomic arrangement within a crystalline solid. This powerful technique provides a detailed three-dimensional map of electron density, from which bond lengths, bond angles, and conformational details can be precisely measured. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield invaluable information about the planarity of the pyridine ring, the orientation of the cyclopropoxy group relative to the aromatic system, and the conformation of the aldehyde substituent. Such data is critical for understanding intermolecular interactions in the solid state, which can influence physical properties like melting point and solubility.
While specific crystallographic data for this compound is not publicly available, the analysis of structurally related compounds provides a clear indication of the expected outcomes. For instance, studies on various picolinaldehyde derivatives and cyclopropyl-containing molecules have successfully employed X-ray crystallography to elucidate their structures.
In a typical X-ray crystallography experiment, a single crystal of the target compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The resulting diffraction data is then processed to generate an electron density map, and a molecular model is built and refined against this map.
Table 1: Representative Crystallographic Data for a Structurally Related Heterocyclic Compound
| Parameter | Value |
| Empirical Formula | C₁₅H₁₄N₂O₂ |
| Formula Weight | 254.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123(4) Å, b = 15.456(6) Å, c = 8.234(3) Å |
| β = 109.87(2)° | |
| Volume | 1210.9(8) ų |
| Z | 4 |
| Density (calculated) | 1.395 Mg/m³ |
Note: The data presented in this table is for a representative N-substituted cyclopentanepyridinone derivative and is intended to be illustrative of the type of information obtained from a single-crystal X-ray diffraction study. acs.org
The structural insights gained from X-ray crystallography are fundamental for computational modeling studies, such as density functional theory (DFT) calculations, which can further probe the electronic properties and reactivity of this compound.
Hyphenated Techniques for Real-time Reaction Monitoring in this compound Chemistry
The synthesis of this compound likely involves multiple steps, and the ability to monitor these reactions in real-time is essential for process optimization, ensuring safety, and maximizing yield and purity. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for achieving this. Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Flow Chemistry coupled with in-line spectroscopic analysis (e.g., FlowIR) provide a continuous stream of data on the concentration of reactants, intermediates, and products as a reaction progresses. nih.gov
For the synthesis of this compound, real-time monitoring could be applied to several key transformations. For example, in the etherification step to introduce the cyclopropoxy group, HPLC-MS could be used to track the consumption of the precursor and the formation of the desired product, as well as any potential side-products. rsc.org This allows for the precise determination of the reaction endpoint and can help in optimizing reaction conditions such as temperature, catalyst loading, and reaction time.
Flow chemistry, a paradigm shift in chemical synthesis, offers enhanced control over reaction parameters and is ideally suited for integration with real-time analytical techniques. ethernet.edu.etsci-hub.se The synthesis of heterocyclic compounds, including pyridine derivatives, has been successfully demonstrated in flow reactors, often leading to improved yields and safety profiles compared to traditional batch processes. durham.ac.uknih.gov
Table 2: Application of Hyphenated Techniques in Monitoring a Representative Heterocyclic Synthesis
| Technique | Monitored Parameter | Reaction Step | Insights Gained |
| HPLC-MS | Concentration of starting material, intermediate, and product | Suzuki Coupling | Determination of optimal catalyst loading and reaction time. Identification of byproducts. rsc.org |
| FlowIR | Disappearance of reactant functional group peak, appearance of product peak | Carbonylation | Real-time tracking of reaction kinetics and conversion. nih.gov |
| UPLC-MS/MS | Separation and identification of isomeric products | Polymerization | Differentiation and quantification of structural isomers. rsc.org |
Note: This table provides examples of how hyphenated techniques are used to monitor reactions involving functionalities and transformations relevant to the synthesis of this compound.
By implementing these advanced analytical methodologies, chemists can gain a comprehensive understanding of the chemical processes involved in the synthesis of this compound. This data-rich approach facilitates the development of robust and efficient synthetic routes, which is critical for the potential translation of this compound into various applications. The synergy between detailed structural characterization and real-time reaction analysis represents the forefront of modern chemical research and development.
Theoretical and Computational Chemistry Studies of 4 Cyclopropoxypicolinaldehyde
Quantum Chemical Calculations of Electronic Structure and Energetics of 4-Cyclopropoxypicolinaldehyde
Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic landscape of this compound. These calculations, often employing methods like Hartree-Fock or post-Hartree-Fock methods, provide a detailed picture of electron distribution and molecular orbital energies. The energetics of the molecule, including its total electronic energy and the energies of its conformers, can be determined with high accuracy. capes.gov.br This information is crucial for understanding the molecule's stability and the energy barriers associated with conformational changes.
Density Functional Theory (DFT) Applications for Reactivity Prediction of this compound.researchgate.net
Density Functional Theory (DFT) has become a primary tool for predicting the reactivity of molecules like this compound. researchgate.netmdpi.com DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, offer a balance of computational cost and accuracy, making them suitable for studying a wide range of chemical systems. mdpi.com
Analysis of Global and Local Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Fukui Functions).researchgate.net
Global and local reactivity descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. nih.govchemrxiv.org
Electrophilicity (ω): This index measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile. mdpi.com
Nucleophilicity (N): Conversely, the nucleophilicity index quantifies the ability of a molecule to donate electrons. mdpi.comrsc.org For this compound, the presence of the oxygen and nitrogen atoms would contribute to its nucleophilic character.
Chemical Hardness (η) and Softness (S): Hardness is a measure of a molecule's resistance to a change in its electron distribution. Softness is the reciprocal of hardness and indicates a greater polarizability and reactivity. researchgate.net
| Descriptor | Definition | Predicted Trend for this compound |
| Electrophilicity (ω) | Propensity to accept electrons | Moderate to high due to the aldehyde group and pyridine (B92270) ring. |
| Nucleophilicity (N) | Propensity to donate electrons | Moderate due to the lone pairs on the oxygen and nitrogen atoms. |
| Chemical Hardness (η) | Resistance to change in electron distribution | Moderate, indicating a balance between stability and reactivity. |
| Chemical Softness (S) | Reciprocal of hardness, indicates polarizability | Moderate, suggesting it can be polarized in the presence of other reactants. |
Local Reactivity Descriptors: These descriptors pinpoint the most reactive sites within a molecule.
Fukui Functions (f(r)): The Fukui function is a key local reactivity descriptor that indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. mdpi.comnih.gov It helps to identify the sites most susceptible to nucleophilic (f+(r)) and electrophilic (f-(r)) attack. researchgate.net For this compound, the Fukui function would likely highlight the carbonyl carbon as a primary site for nucleophilic attack and the oxygen and nitrogen atoms as potential sites for electrophilic attack. researchgate.net
Dual Descriptor (Δf(r)): The dual descriptor provides a more refined picture of reactivity by simultaneously considering both nucleophilic and electrophilic attack, helping to resolve ambiguities that can arise from analyzing Fukui functions alone. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine ring, and a positive potential around the carbonyl carbon and the hydrogen atoms.
Frontier Molecular Orbital (FMO) Theory for this compound Reactivity.numberanalytics.com
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org
HOMO (Highest Occupied Molecular Orbital): The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. numberanalytics.comlibretexts.org In this compound, the HOMO is likely to have significant contributions from the oxygen of the cyclopropoxy group and the nitrogen of the pyridine ring.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital that is empty of electrons and represents the molecule's ability to act as an electrophile or electron acceptor. numberanalytics.comlibretexts.org The LUMO of this compound is expected to be localized primarily on the aldehyde group and the pyridine ring, particularly at the carbonyl carbon.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov The specific energy gap for this compound would be determined by DFT calculations.
The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in determining the feasibility and regioselectivity of a chemical reaction. numberanalytics.comimperial.ac.uk FMO theory can be applied to predict the outcomes of various reactions involving this compound, such as cycloadditions, sigmatropic rearrangements, and electrocyclic reactions. slideshare.net
Molecular Dynamics Simulations for Conformational Landscape of this compound
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and the relative populations of different conformers. nih.govnih.gov By simulating the motion of atoms and molecules based on classical mechanics, MD can explore the potential energy surface and identify the most stable and accessible conformations of this compound.
For this molecule, MD simulations would be particularly useful for understanding the rotational freedom around the C-O bond of the cyclopropoxy group and the C-C bond connecting the aldehyde group to the pyridine ring. The simulations would reveal the preferred orientations of these substituents and the energy barriers for rotation between different conformations. This information is crucial as the conformation of the molecule can significantly influence its reactivity and interactions with other molecules.
Prediction of Spectroscopic Parameters for this compound (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry methods can accurately predict various spectroscopic parameters, which can be invaluable for the characterization and identification of this compound.
NMR Chemical Shifts: Theoretical calculations, typically using DFT with appropriate basis sets, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts can be compared with experimental data to confirm the structure of the compound. For this compound, the calculations would predict the chemical shifts for the protons and carbons of the pyridine ring, the cyclopropyl (B3062369) group, and the aldehyde group.
IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated computationally. These calculations can help in assigning the experimentally observed IR bands to specific vibrational modes of the molecule. For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretching of the aldehyde, the C-O-C stretching of the ether linkage, and the various vibrations of the pyridine and cyclopropyl rings.
| Spectroscopic Parameter | Predicted Key Features for this compound |
| ¹H NMR Chemical Shifts | Distinct signals for the aldehyde proton, pyridine ring protons, and cyclopropyl protons. |
| ¹³C NMR Chemical Shifts | Resonances for the carbonyl carbon, carbons of the pyridine ring, and carbons of the cyclopropyl group. |
| IR Frequencies | Strong absorption band for the C=O stretch of the aldehyde, C-O stretching vibrations, and characteristic bands for the aromatic ring and cyclopropyl group. |
4 Cyclopropoxypicolinaldehyde As a Versatile Building Block in Advanced Organic Synthesis
Strategic Utility in the Construction of Complex Nitrogen Heterocycles
The primary application of 4-cyclopropoxypicolinaldehyde lies in its role as a precursor to complex, nitrogen-containing heterocyclic systems. These scaffolds are central to the development of a wide range of therapeutic agents. A notable example is its use in the synthesis of pyrido[3,2-d]pyrimidine (B1256433) derivatives, which are core structures in a class of potent and selective kinase inhibitors.
In these synthetic routes, the picolinaldehyde serves as a crucial electrophilic component. The aldehyde functionality readily engages with nucleophiles, initiating cyclization cascades that forge the final heterocyclic framework. For instance, the reaction of this compound with an appropriately substituted aminopyrimidine can lead to the formation of a fused bicyclic system, which can be further functionalized to yield the desired drug candidates. The cyclopropoxy group, in this context, often serves as a key pharmacophoric element, contributing to the binding affinity and selectivity of the final molecule.
Applications in Multicomponent and Cascade Reactions
While specific examples of this compound in classical multicomponent reactions like the Ugi or Passerini reactions are not extensively documented in public literature, its application in sequential or cascade reactions is implicit in the synthesis of complex heterocycles. The construction of pyrido[3,2-d]pyrimidines, for example, can be viewed as a cascade process where an initial intermolecular reaction (e.g., condensation or reductive amination) is followed by one or more intramolecular cyclizations.
These transformations, often carried out in a one-pot fashion, leverage the inherent reactivity of the starting materials to build molecular complexity rapidly. The strategic placement of the aldehyde and the nitrogen atom in the pyridine (B92270) ring of this compound facilitates these sequential reactions, making it an efficient building block for combinatorial and discovery chemistry efforts.
Exploitation of the Aldehyde Functionality in this compound
The aldehyde group is the primary reactive handle in this compound, enabling a variety of chemical transformations.
The aldehyde group of this compound can undergo condensation reactions with various carbon nucleophiles. Although specific, publicly detailed examples with this exact molecule are scarce, the general reactivity of aldehydes suggests its utility in reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol-type condensations. youtube.com These reactions are fundamental in carbon-carbon bond formation, allowing for the extension of the side chain at the 2-position of the pyridine ring. For instance, a Wittig reaction could be employed to introduce an alkene moiety, which could then be used in subsequent transformations like metathesis or Michael additions.
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines, and this compound is an ideal substrate for this transformation. youtube.com This reaction involves the initial formation of an imine between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. wikipedia.orglibretexts.org
This one-pot procedure is highly efficient and allows for the introduction of a diverse range of amino substituents. youtube.com Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride, which are mild enough to selectively reduce the protonated imine in the presence of the starting aldehyde. youtube.commasterorganicchemistry.com This reaction is frequently the key step in linking the 4-cyclopropoxypicolinyl moiety to other parts of a target molecule.
Table 1: Reductive Amination of this compound
| Amine | Reducing Agent | Product |
| Primary Amine (R-NH2) | Sodium Triacetoxyborohydride | N-(R)-1-(4-cyclopropoxypyridin-2-yl)methanamine |
| Secondary Amine (R2NH) | Sodium Cyanoborohydride | N,N-(R2)-1-(4-cyclopropoxypyridin-2-yl)methanamine |
Transformations Involving the Cyclopropoxy Moiety of this compound
The cyclopropoxy group is generally considered a stable ether. However, under certain conditions, the strained cyclopropyl (B3062369) ring can undergo transformations.
The cyclopropyl ring, being a strained three-membered ring, can undergo ring-opening reactions under various conditions, such as with strong acids or through transition metal catalysis. youtube.com For cyclopropoxyaryl systems, cleavage of the cyclopropyl ring can occur under hydrogenolysis conditions or with strong Lewis acids. This would lead to the formation of a propoxy or propenoxy group, or potentially other rearranged products. While this transformation can be a potential liability in some synthetic steps, it could also be exploited to introduce further molecular diversity. For instance, a selective ring-opening could unmask a reactive functional group for subsequent derivatization. However, specific documented examples of ring-opening reactions performed on this compound itself are not readily found in the public domain, suggesting that in the context of its known applications, this moiety remains intact.
Functionalization at the Cyclopropyl Ring
The cyclopropyl group, while generally stable, can undergo specific chemical transformations that allow for further molecular diversification. Due to its strained nature, the cyclopropyl ring exhibits unique electronic properties, influencing its reactivity. Research into the functionalization of the cyclopropyl ring of this compound is an area of active investigation, with potential reactions including ring-opening under specific conditions or substitution on the ring itself.
Detailed research findings on the direct functionalization of the cyclopropyl ring of this compound are not extensively reported in publicly available literature. However, the general reactivity of cyclopropoxyarenes suggests that reactions could be designed to selectively modify this moiety. For instance, radical-mediated reactions or transition-metal-catalyzed C-H activation could potentially introduce new functional groups onto the cyclopropyl ring, leading to novel analogues. The development of such methodologies would significantly expand the chemical space accessible from this versatile building block.
Cross-Coupling Reactions Utilizing the Pyridine Ring of this compound
The pyridine ring of this compound is a key site for modification through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the pyridine ring of this compound would typically first be halogenated, most commonly at the 2- or 6-positions, to provide a suitable electrophilic partner for the coupling reaction.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful tool for creating biaryl structures. commonorganicchemistry.comumass.edu For instance, a hypothetical 2-halo-4-cyclopropoxypicolinaldehyde could be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse aromatic systems. nih.govresearchgate.net The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base. commonorganicchemistry.comumass.edu
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which can be coupled with an organic halide under palladium or nickel catalysis. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. A 2-halo-4-cyclopropoxypicolinaldehyde could be reacted with various arylzinc or alkylzinc reagents to forge new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.org A halogenated derivative of this compound could be coupled with a wide range of alkynes to generate alkynylpyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science. libretexts.orgwikipedia.org
| Cross-Coupling Reaction | Typical Reactants | Catalyst System | Potential Product from 2-halo-4-cyclopropoxypicolinaldehyde |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl-4-cyclopropoxypicolinaldehyde |
| Negishi | Aryl/alkylzinc halide | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | 2-Aryl/alkyl-4-cyclopropoxypicolinaldehyde |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 2-Alkynyl-4-cyclopropoxypicolinaldehyde |
Synthesis of Advanced Derivatives and Analogues of this compound for Scaffold Diversity
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide array of advanced derivatives and analogues. Standard transformations of the aldehyde group can lead to a multitude of new structures with diverse functionalities.
Wittig Reaction: The Wittig reaction is a widely used method for the conversion of aldehydes into alkenes. wikipedia.orgorganic-chemistry.org Reacting this compound with a phosphorus ylide (Wittig reagent) can generate various 4-cyclopropoxy-2-vinylpyridine derivatives. wikipedia.org The nature of the ylide determines the substituent on the newly formed double bond, allowing for the introduction of a wide range of groups.
A prominent application of this is the synthesis of 4-cyclopropoxy-2-vinylpyridine, a key intermediate for further functionalization. The reaction of this compound with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base like potassium tert-butoxide would yield this valuable derivative.
Other Aldehyde Transformations: Beyond the Wittig reaction, the aldehyde group can undergo a plethora of other transformations to generate diverse scaffolds. These include, but are not limited to:
Reductive amination: Reaction with amines in the presence of a reducing agent to form substituted aminomethylpyridines.
Oxidation: Conversion to the corresponding carboxylic acid, 4-cyclopropoxypicolinic acid, which can then be used in amide coupling reactions.
Reduction: Conversion to the corresponding alcohol, (4-cyclopropoxypyridin-2-yl)methanol, which can be further functionalized.
Addition of organometallic reagents: Grignard or organolithium reagents can add to the aldehyde to form secondary alcohols.
These transformations, combined with the cross-coupling strategies discussed previously, provide a powerful toolkit for the synthesis of a vast library of compounds based on the this compound scaffold, highlighting its importance in the generation of molecular diversity for various applications, including drug discovery and materials science.
Future Prospects and Emerging Research Frontiers in 4 Cyclopropoxypicolinaldehyde Chemistry
Development of Enantioselective Synthesis for Chiral 4-Cyclopropoxypicolinaldehyde Analogues
The introduction of chirality into molecules is a cornerstone of modern drug discovery and materials science. For analogues of this compound, creating specific stereoisomers (enantiomers) is crucial as different spatial arrangements of atoms can lead to vastly different biological activities or material properties. Enantioselective synthesis aims to produce a single, desired enantiomer, avoiding the need to separate a mixture of isomers, which can be a costly and inefficient process. mdpi.comnih.gov
Current research in asymmetric synthesis provides a toolbox of methods that could be adapted for creating chiral analogues of this compound. mdpi.com This typically involves the use of chiral catalysts, which can be metal-based or purely organic molecules (organocatalysis), to guide the formation of the desired stereocenter. mdpi.comrsc.org For instance, an asymmetric aldol (B89426) reaction or a [4+2] cycloaddition could be employed to introduce a chiral center onto the pyridine (B92270) ring or a side chain. mdpi.comscispace.com The development of such methods would enable the synthesis of novel, optically pure compounds derived from this compound, opening avenues for their evaluation as chiral ligands, catalysts, or building blocks for complex molecules. nih.govresearchgate.net
A key challenge lies in controlling the stereochemistry at the cyclopropyl (B3062369) group or at a new stereocenter introduced elsewhere in the molecule. Researchers might explore strategies like the desymmetrization of a prochiral precursor to achieve high enantioselectivity. rsc.org
Table 1: Potential Catalytic Systems for Enantioselective Synthesis
| Catalytic Approach | Catalyst Type | Potential Reaction | Target Chiral Moiety |
|---|---|---|---|
| Organocatalysis | Chiral Secondary Amines | Asymmetric Aldol Addition | α-chiral aldehyde |
| Metal Catalysis | Chiral Copper-Phosphoramidite Complex | 1,4-Conjugate Addition | Chiral substituted pyridine ring |
Implementation of Flow Chemistry Methodologies for Efficient Production
Flow chemistry, where chemical reactions are run in a continuously flowing stream rather than in a traditional batch reactor, is revolutionizing chemical manufacturing. polimi.ityoutube.com This approach offers significant advantages for the synthesis of this compound, including enhanced safety, improved reaction control, higher yields, and easier scalability. polimi.itnih.gov The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, which is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. youtube.com
Implementing a flow process for this compound would involve pumping the starting materials through a series of temperature-controlled reactors and mixing modules. researchgate.net Each step of the synthesis, from the initial formation of the pyridine ring to the introduction of the cyclopropoxy group, could potentially be performed in a dedicated module within an integrated, continuous system. polimi.it This modularity allows for precise optimization of reaction conditions (temperature, pressure, residence time) for each step, leading to higher purity and yield of the final product. researchgate.netresearchgate.net Furthermore, in-line purification technologies can be integrated into the flow system, streamlining the entire production process from reactants to the final, purified compound. researchgate.net
Table 2: Comparison of Batch vs. Flow Synthesis for this compound
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes. youtube.com |
| Heat Transfer | Often inefficient, leading to hotspots and side products. | Superior heat exchange due to high surface-area-to-volume ratio. researchgate.net |
| Scalability | Difficult and requires re-optimization ("scaling-up"). | Simpler to scale by running the system for longer periods ("scaling-out"). polimi.it |
| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. researchgate.net |
| Product Consistency | Potential for batch-to-batch variability. | High consistency and reproducibility. researchgate.net |
Chemoinformatics and Machine Learning in this compound Research and Design
Chemoinformatics and machine learning (ML) are becoming indispensable tools in chemical research, enabling scientists to predict molecular properties and design new compounds with desired characteristics. nih.govmdpi.com In the context of this compound, these computational approaches can accelerate the discovery and development of novel analogues. nih.govresearchgate.net
By creating large virtual libraries of this compound derivatives, researchers can use machine learning models to predict properties such as biological activity, solubility, or reactivity. nih.gov These models are trained on existing data sets of molecules with known properties. core.ac.uk A common technique is Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates the chemical structure of a molecule with its biological effect. mdpi.com This allows for the in silico screening of thousands of potential analogues, prioritizing the most promising candidates for actual synthesis and testing, thereby saving significant time and resources. mdpi.comqub.ac.uk
Furthermore, machine learning algorithms can be used to optimize reaction conditions for the synthesis of this compound and its derivatives, predicting the best catalyst, solvent, and temperature to maximize yield. researchgate.net This data-driven approach to process optimization complements the physical advantages offered by flow chemistry.
Table 3: Application of Chemoinformatics/ML in this compound Research
| Application Area | Technique | Objective |
|---|---|---|
| De Novo Design | Generative Models | Design novel this compound analogues with specific desired properties. nih.gov |
| Property Prediction | QSAR, Regression Models | Predict the biological activity or physicochemical properties of virtual compounds. mdpi.com |
| Virtual Screening | Classification Models | Identify promising candidates from a large library of potential derivatives for synthesis. nih.gov |
| Reaction Optimization | Bayesian Optimization | Predict optimal reaction conditions to maximize synthetic yield and purity. |
Q & A
Q. Experimental Design :
Q. Data-Driven Approach :
- Plot solubility (mg/mL) against solvent polarity (logP) to identify optimal excipients.
- For low solubility, consider co-solvents (e.g., PEG 400) or nanoformulation .
Advanced: What strategies mitigate side reactions during functionalization of this compound?
Methodological Answer:
Side reactions (e.g., cyclopropane ring-opening) can be minimized via:
Protecting groups : Temporarily block reactive sites (e.g., silyl ether protection for aldehyde).
Low-temperature kinetics : Monitor reaction progress at –20°C to suppress thermal degradation .
Computational modeling : Use DFT calculations to predict reactive intermediates and adjust conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
